molecular formula C11H10ClN3OS B12927853 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 111750-57-3

2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12927853
CAS No.: 111750-57-3
M. Wt: 267.74 g/mol
InChI Key: VMLNYTPTUIIMCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-(p-tolyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazoles.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(p-tolyl)acetamide
  • 2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)acetamide
  • 2-Chloro-N-(1-cyclopropyl-ethyl)-N-(p-tolyl)acetamide

Uniqueness

2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

111750-57-3

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-15-11(17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16)

InChI Key

VMLNYTPTUIIMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl

Origin of Product

United States

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